2-amino-N-methyl-N-phenylethane-1-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

Fragment-based drug discovery programs targeting PERK or carbonic anhydrase isoforms often struggle to source sulfonamide scaffolds that provide both a hydrophobic N-aryl contact for hinge-region binding and a flexible primary amine for zinc chelation or bioconjugation. This ethanesulfonamide solves that problem with a pre-installed N-phenyl-N-methyl motif mimicking PERK inhibitor pharmacophores, while the ethyl-linked NH₂ enables chemoselective tagging without perturbing the sulfonamide core. • Meets Rule of Three fragment criteria (MW 214.29, clogP ~1.5-2.0) • ≥98% purity, batch-specific QC (NMR, HPLC, GC) documentation supplied • Global B2B logistics with ambient shipping; ideal for focused library synthesis.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 926231-25-6
Cat. No. B3038885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-N-phenylethane-1-sulfonamide
CAS926231-25-6
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)CCN
InChIInChI=1S/C9H14N2O2S/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3
InChIKeyXJBXRCYJDJDEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methyl-N-phenylethane-1-sulfonamide: Chemical Identity & Class


2-Amino-N-methyl-N-phenylethane-1-sulfonamide (CAS 926231-25-6) is a small-molecule sulfonamide derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol . Its structure features a primary amine terminus separated by a two-carbon ethyl linker from a sulfonamide core that is N-substituted with both a methyl and a phenyl group. This compound belongs to the broad class of N-aryl-N-alkyl-ethanesulfonamides, a scaffold exploited in medicinal chemistry for kinase inhibition, carbonic anhydrase modulation, and antibacterial drug design. The combination of the flexible ethyl spacer, the hydrogen-bond-donating primary amine, and the lipophilic N-phenyl moiety creates a unique pharmacophoric profile not replicated by simple sulfanilamides or dialkyl sulfonamides . Purity specifications from multiple suppliers confirm ≥98% purity with batch-specific QC (NMR, HPLC, GC) documentation , establishing baseline quality for research procurement.

Why N-Aryl Sulfonamides Cannot Substitute 2-Amino-N-methyl-N-phenylethane-1-sulfonamide


Superficially similar N-aryl sulfonamides—such as sulfanilamide (4-aminobenzenesulfonamide), N-(2-aminoethyl)-N-methylmethanesulfonamide, or N-methyl-N-phenyl-methanesulfonamide—differ critically in the identity of the sulfonamide S-substituent, the length of the aminoalkyl spacer, or the presence of the phenyl ring on the sulfonamide nitrogen. These structural variations translate into divergent physicochemical properties (logP, pKa, aqueous solubility) and distinct binding poses at protein targets [1]. For instance, replacing the ethane-1-sulfonamide bridge with a methanesulfonamide (one-carbon) or a benzenesulfonamide (aryl) alters the distance and angular geometry between the terminal amine and the N-aryl group, which directly impacts the ability to engage bifurcated hydrogen-bond networks in kinase hinge regions or carbonic anhydrase active sites [2]. The evidence below demonstrates that even minor structural changes in this scaffold class produce quantifiable shifts in binding affinity, metabolic stability, and selectivity—making unvalidated substitution a source of irreproducible results.

Quantitative Differentiation of 2-Amino-N-methyl-N-phenylethane-1-sulfonamide


Lipophilicity Advantage Over Sulfanilamide and Dialkyl Analogs

The target compound's N-phenyl-N-methyl substitution on the sulfonamide nitrogen is predicted to confer significantly higher lipophilicity compared to the parent sulfanilamide (4-aminobenzenesulfonamide) scaffold and dialkyl analogs such as N-(2-aminoethyl)-N-methylmethanesulfonamide. In silico clogP calculations using the XLogP3 algorithm place the target compound at approximately 1.5–2.0, whereas sulfanilamide is approximately -0.6 and the methanesulfonamide analog is approximately -1.2 [1]. This 2–3 log unit increase in predicted lipophilicity falls within the optimal range (clogP 1–3) for passive membrane permeability while still maintaining adequate aqueous solubility for biochemical assay conditions [2].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Advantage Over N,N-Disubstituted Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD)—the primary amine attached to the ethyl linker—matching the HBD count of privileged fragment scaffolds in kinase and carbonic anhydrase drug discovery. In contrast, N,N-dialkyl analogs such as N-(2-aminoethyl)-N-methylethanesulfonamide lose the primary amine's donor capacity upon further N-substitution, reducing the HBD count to zero and eliminating a critical interaction with the conserved catalytic zinc ion and Thr199 in carbonic anhydrase active sites [1]. Class-level data from sulfonamide carbonic anhydrase inhibitors demonstrate that compounds retaining a primary sulfonamide NH or primary amine HBD achieve Ki values in the low nanomolar range, whereas fully N-substituted analogs typically show >100-fold loss in affinity [2]. The computed HBD count of the target compound (1) preserves this interaction potential while the N-phenyl ring simultaneously provides hydrophobic complementarity to the hCA II active site rim (residues Phe131, Val135, Pro202) not achievable with simple alkyl sulfonamides [3].

Hydrogen bonding Enzyme inhibition Binding affinity

Rotatable Bond Profile vs. Flexible Polyamine Sulfonamides

The target compound contains 4 rotatable bonds—fewer than longer-chain polyamine sulfonamide derivatives (e.g., N-(3-aminopropyl)-N-methylbenzenesulfonamide, which possesses 5 rotatable bonds) . In fragment-based drug discovery and lead optimization, each additional rotatable bond is empirically associated with a ~0.5 log unit decrease in ligand efficiency due to conformational entropy penalties upon binding [1]. The ethane-1-sulfonamide linker in the target compound provides an optimal balance between conformational flexibility (to adopt the bound conformation) and pre-organization (to minimize entropic cost). This contrasts with the more flexible propane-linked analogs, which sacrifice binding affinity for no gain in target accessibility, and the fully rigid benzene sulfonamides (e.g., sulfanilamide), which lack the conformational adaptability to engage deep binding pockets in kinases such as PERK [2].

Conformational entropy Binding selectivity Rotatable bonds

Purity & Batch Reproducibility vs. Uncharacterized Analogs

Multiple independent suppliers of this compound (Bidepharm, Leyan, Chemscene) consistently specify ≥98% purity with documented batch-specific QC including NMR, HPLC, and GC analyses . This contrasts with many research-grade N-aryl sulfonamide analogs available only from single sources with purity specifications of 95% or lower and no multi-technique analytical verification . For example, closely related analogs such as N-(2-aminoethyl)-N-methylmethanesulfonamide are typically offered at 95% purity without NMR verification . The 3% purity differential translates to potentially 60% higher impurity burden (5% vs. 2%) that can confound dose-response curves, produce false-positive hits in biochemical screens, or generate irreproducible SAR in medicinal chemistry campaigns [1].

Purity Reproducibility Quality control Procurement

Application Scenarios for 2-Amino-N-methyl-N-phenylethane-1-sulfonamide


PERK and UPR Pathway Kinase Inhibitor Lead Optimization

The N-phenyl-N-methyl-ethanesulfonamide scaffold is a core substructure in Nerviano Medical Sciences' patented series of PERK kinase inhibitors (US 11,491,158) [1]. The target compound's primary amine provides a synthetic handle for further derivatization (amide coupling, reductive amination, sulfonylation) to generate focused libraries probing the PERK ATP-binding pocket. Its predicted physicochemical profile (clogP ~1.5–2.0, single HBD) aligns with lead-like criteria for CNS-penetrant kinase inhibitors, making it a rational starting point for programs targeting the unfolded protein response in neurodegenerative diseases. Researchers should prioritize this compound over sulfanilamide or simple alkyl sulfonamides because the pre-installed N-phenyl group mimics the hydrophobic aryl ring required for PERK hinge-region occupancy, eliminating one synthetic step from the lead optimization pathway.

Carbonic Anhydrase Isoform Selectivity Profiling

The primary amine of the ethyl linker mimics the zinc-binding amine/amide functionality found in clinically approved carbonic anhydrase inhibitors (acetazolamide, methazolamide), while the N-phenyl substituent offers differential hydrophobic contacts with isoform-specific residues lining the active site rim (Phe131 in hCA II, Leu198 in hCA IX) [2]. This dual pharmacophore design—zinc-binding amine plus isoform-discriminating N-aryl group—is not present in simpler sulfonamide CA inhibitors like sulfanilamide, which lack the N-aryl group entirely. Procurement of this compound enables isoform-selectivity SAR studies where the ethyl linker length and N-phenyl ring electronics can be systematically varied, a strategy not feasible with the more rigid benzenesulfonamide core.

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 214.29 Da, 4 rotatable bonds, 1 HBD, 4 HBA, and a predicted clogP of ~1.5–2.0, this compound satisfies all 'Rule of Three' criteria for fragment library membership [3]. Importantly, the combination of an aliphatic primary amine and an aromatic N-phenyl group on the same sulfonamide scaffold is underrepresented in commercial fragment collections, which are dominated by either purely aromatic sulfonamides (e.g., benzenesulfonamide derivatives) or purely aliphatic amino sulfonamides. The compound's structural duality enables it to probe both hydrogen-bonding and π-stacking interactions simultaneously in fragment screening campaigns, increasing the probability of identifying hits against diverse target classes including metalloenzymes, kinases, and protein-protein interaction interfaces.

Chemical Probe Development via Primary Amine Bioconjugation

The terminal primary amine is ideally positioned for chemoselective bioconjugation to fluorescent dyes (NHS esters, FITC), affinity tags (biotin-NHS), or photoaffinity labels (diazirine-NHS) without perturbing the sulfonamide pharmacophore [4]. This contrasts with sulfanilamide, where the amine is directly attached to the aromatic ring and its modification alters the electronics of the sulfonamide group, potentially compromising target binding. The ethyl spacer in the target compound electronically decouples the amine handle from the sulfonamide core, enabling the generation of activity-based probes and chemical tool compounds for target engagement studies while preserving binding affinity. This makes the compound a superior choice for chemoproteomics and cellular target identification workflows compared to directly arylamine-substituted sulfonamides.

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